4-Chloro-2-isopropoxypyridine

Description

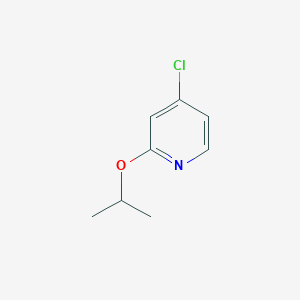

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-propan-2-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-6(2)11-8-5-7(9)3-4-10-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMWKRNJBIFQND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20744898 | |

| Record name | 4-Chloro-2-[(propan-2-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346809-01-5 | |

| Record name | 4-Chloro-2-(1-methylethoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346809-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-[(propan-2-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-isopropoxypyridine: Properties, Structure, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-isopropoxypyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. As a versatile building block, its strategic substitution pattern offers multiple avenues for the synthesis of complex molecular architectures. The presence of a chlorine atom at the 4-position and an isopropoxy group at the 2-position of the pyridine ring provides a unique combination of electronic and steric properties, making it a valuable intermediate in the development of novel therapeutic agents. This guide provides a comprehensive overview of its structure, properties, and a detailed exploration of its synthesis and reactivity, offering field-proven insights for its application in research and development.

Molecular Structure and Identification

The structure of this compound is characterized by a pyridine ring substituted with a chlorine atom at the C4 position and an isopropoxy group at the C2 position.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₀ClNO |

| Molecular Weight | 171.62 g/mol |

| Canonical SMILES | CC(C)OC1=NC=CC(=C1)Cl |

| InChI Key | (Predicted) YXGVRMASQTYJSP-UHFFFAOYSA-N |

| CAS Number | Not readily available in public databases. Researchers should verify the CAS number with their supplier. |

Physicochemical Properties (Predicted and Inferred)

While extensive experimental data for this compound is not widely available, its physicochemical properties can be predicted based on its structure and comparison with analogous compounds.

| Property | Predicted/Inferred Value | Source/Basis |

| Physical State | Colorless to pale yellow liquid | Analogy with similar substituted pyridines |

| Boiling Point | ~190-210 °C at 760 mmHg | Structure-property relationships |

| Melting Point | Not applicable (liquid at room temp) | General properties of similar compounds |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc). Sparingly soluble in water. | Polarity of the molecule |

| Density | ~1.1 - 1.2 g/cm³ | Based on similar chlorinated pyridines |

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on standard spectroscopic techniques. The expected spectral data are as follows:

¹H NMR (in CDCl₃, 400 MHz):

-

Septet (~4.8-5.2 ppm, 1H): Corresponds to the methine proton of the isopropoxy group (-OCH (CH₃)₂), split by the six adjacent methyl protons.

-

Doublet (~1.3-1.5 ppm, 6H): Represents the six equivalent protons of the two methyl groups of the isopropoxy group (-OCH(CH₃ )₂), split by the methine proton.

-

Aromatic Protons (3H): The three protons on the pyridine ring will appear in the aromatic region (~6.5-8.0 ppm). Their specific shifts and coupling patterns will depend on the electronic effects of the chloro and isopropoxy substituents.

¹³C NMR (in CDCl₃, 100 MHz):

-

Expected peaks for the two methyl carbons and one methine carbon of the isopropoxy group, and five distinct signals for the carbons of the pyridine ring.

Infrared (IR) Spectroscopy:

-

C-O-C stretch: Strong absorption band around 1200-1000 cm⁻¹.

-

C-Cl stretch: Absorption in the 800-600 cm⁻¹ region.

-

Aromatic C=C and C=N stretching: Bands in the 1600-1400 cm⁻¹ region.

-

C-H stretching (aromatic and aliphatic): Bands around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be observed at m/z 171. The presence of a chlorine atom would result in a characteristic M+2 peak at m/z 173, with an intensity of approximately one-third of the M⁺ peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[1]

Synthesis and Reactivity

The synthesis of this compound is most logically achieved through a nucleophilic aromatic substitution (SNAr) reaction on a readily available starting material, 2,4-dichloropyridine.

Synthetic Pathway: Nucleophilic Aromatic Substitution

The reactivity of the chlorine atoms in 2,4-dichloropyridine is differentiated. The chlorine at the 4-position is generally more susceptible to nucleophilic attack in classical SNAr reactions due to greater stabilization of the intermediate Meisenheimer complex.[2]

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methodologies for similar reactions.

-

Preparation of Sodium Isopropoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous isopropanol.

-

Carefully add sodium metal in small portions to the isopropanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

-

Nucleophilic Substitution: To the freshly prepared sodium isopropoxide solution, add 2,4-dichloropyridine dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and carefully quench with water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Reactivity and Further Transformations

The chlorine atom at the 4-position of this compound is susceptible to further nucleophilic aromatic substitution, allowing for the introduction of a variety of functional groups. This makes it a valuable intermediate for building molecular complexity.

Caption: Key transformations of this compound.

Applications in Drug Discovery

Substituted pyridines are prevalent scaffolds in many FDA-approved drugs. The presence of a halogen, such as chlorine, provides a handle for further functionalization and can also modulate the pharmacokinetic and pharmacodynamic properties of a molecule. This compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. Its derivatives have been explored as kinase inhibitors, GPCR modulators, and in other target classes.

Safety and Handling

As with any chlorinated organic compound, appropriate safety precautions should be taken when handling this compound.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hazards: While specific toxicity data is limited, it should be treated as a potentially harmful substance. It may be harmful if swallowed, inhaled, or absorbed through the skin. It may also cause irritation to the skin, eyes, and respiratory tract.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its synthesis via nucleophilic aromatic substitution on 2,4-dichloropyridine is a logical and efficient approach. The reactivity of the 4-chloro position allows for a wide range of subsequent transformations, enabling the creation of diverse libraries of compounds for biological screening. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective utilization in the development of new and improved pharmaceutical agents.

References

A Guide to the Regioselective Synthesis of 4-Chloro-2-isopropoxypyridine

An In-depth Technical Guide on the Nucleophilic Aromatic Substitution of 2,4-Dichloropyridine

Executive Summary

Substituted pyridines are foundational scaffolds in modern drug discovery and agrochemical development. Among them, 4-Chloro-2-isopropoxypyridine serves as a critical intermediate, enabling the construction of more complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis from 2,4-dichloropyridine, focusing on the principles of regioselective nucleophilic aromatic substitution (SNAr). We delve into the mechanistic underpinnings that govern the preferential substitution at the C2 position, provide a detailed, field-tested experimental protocol, and discuss key parameters for process optimization. This document is intended for researchers, chemists, and process development professionals seeking a robust and well-understood methodology for the preparation of this valuable chemical building block.

Theoretical Foundation: The Chemistry of Selective Substitution

The synthesis of this compound from 2,4-dichloropyridine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction.[1] Unlike electrophilic substitutions common to electron-rich aromatic systems, SNAr reactions occur on electron-poor aromatic rings attacked by a nucleophile.[2] The pyridine ring, with its electronegative nitrogen atom, is inherently electron-deficient and thus primed for such reactions.

Electronic Landscape of 2,4-Dichloropyridine

In 2,4-dichloropyridine, the two chlorine atoms are in electronically distinct environments. The C2 and C4 positions (ortho and para to the ring nitrogen, respectively) are significantly activated towards nucleophilic attack. This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the reaction intermediate through resonance.[3] The stability of this intermediate, known as a Meisenheimer complex, is the determining factor for the reaction's feasibility and regioselectivity.[4][5]

Regioselectivity: The C2 vs. C4 Decision

While both the C2 and C4 positions are activated, the reaction with sodium isopropoxide demonstrates high selectivity for the C2 position. The rationale is rooted in the superior stability of the Meisenheimer intermediate formed upon nucleophilic attack at C2.

-

Attack at C2: The negative charge of the intermediate can be delocalized directly onto the highly electronegative nitrogen atom, creating a particularly stable resonance contributor. This significantly lowers the activation energy for the C2 substitution pathway.

-

Attack at C4: While attack at the C4 position also allows for delocalization of the negative charge onto the nitrogen, the direct placement of the charge on the nitrogen atom is not possible in the same way as in the C2-attack intermediate.[3][4]

This preferential stabilization makes the C2 position the kinetic and thermodynamic favored site for substitution by strong nucleophiles like alkoxides.

Experimental Protocol: A Step-by-Step Synthesis

This protocol details a reliable method for the synthesis of this compound on a laboratory scale. The procedure is designed to be self-validating, with clear steps for reaction, work-up, purification, and analysis.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Notes |

| 2,4-Dichloropyridine | C₅H₃Cl₂N | 147.99 | 10.0 | Starting Material |

| Sodium Isopropoxide | C₃H₇NaO | 82.09 | 12.0 (1.2 eq) | Nucleophile |

| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | 50 mL | Reaction Solvent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~100 mL | Extraction Solvent |

| Deionized Water | H₂O | 18.02 | ~100 mL | For work-up |

| Brine (Saturated NaCl) | NaCl(aq) | - | ~50 mL | For washing |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying Agent |

| Silica Gel | SiO₂ | - | As needed | For Column Chromatography |

Reaction Workflow

Detailed Procedure

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloropyridine (1.48 g, 10.0 mmol). Purge the flask with an inert atmosphere (e.g., nitrogen or argon).

-

Solvent Addition: Add 50 mL of anhydrous tetrahydrofuran (THF) to the flask and stir until the starting material is fully dissolved. Cool the mixture to 0 °C using an ice-water bath.

-

Nucleophile Addition: Carefully add sodium isopropoxide (0.985 g, 12.0 mmol) to the stirred solution in small portions over 15 minutes. A slight exotherm and formation of a white precipitate (NaCl) may be observed.

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-18 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, carefully quench the mixture by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.[4]

-

Washing and Drying: Wash the combined organic phase with brine (50 mL), dry over anhydrous sodium sulfate, and filter.[4]

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or low-melting solid.

-

Purification: Purify the crude material using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 98:2).

-

Final Product: Combine the pure fractions and concentrate under reduced pressure to afford this compound as a clear oil. Determine the final yield and characterize the product. The expected molecular weight is 171.63 g/mol .

Process Optimization and Considerations

-

Solvent Choice: While THF is effective, other polar aprotic solvents like DMF or NMP can also be used. Their higher boiling points may allow for heating to accelerate the reaction, but this can also increase the formation of side products.

-

Base and Nucleophile: The use of pre-formed sodium isopropoxide is crucial for providing a strong nucleophile. In-situ generation using isopropanol and a base like sodium hydride (NaH) is an alternative but requires stringent anhydrous conditions.

-

Temperature Control: Initial addition at 0 °C helps to control the initial exotherm. Running the reaction at a slightly elevated temperature (e.g., 40-50 °C) can reduce reaction times, but should be optimized to avoid potential side reactions, such as substitution at the C4 position.

-

Impurity Profile: The primary potential impurity is the isomeric 2-chloro-4-isopropoxypyridine. While the C2 substitution is heavily favored, small amounts of the C4 isomer may form, especially at higher temperatures. Other potential impurities arise from incomplete reaction (residual 2,4-dichloropyridine) or reaction with water.

Safety Precautions

-

2,4-Dichloropyridine: Is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium Isopropoxide: Is a corrosive and moisture-sensitive solid. Handle in an inert atmosphere glovebox or under a nitrogen blanket. Avoid contact with skin and eyes.

-

Solvents: THF and ethyl acetate are flammable. Perform the reaction in a well-ventilated fume hood away from ignition sources.

Conclusion

The synthesis of this compound from 2,4-dichloropyridine is a robust and highly regioselective transformation governed by the fundamental principles of nucleophilic aromatic substitution. By understanding the electronic factors that favor substitution at the C2 position, researchers can reliably execute this protocol. The methodology presented here provides a clear and validated pathway to access this important chemical intermediate, empowering further innovation in the fields of medicinal chemistry and materials science.

References

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-isopropoxypyridine

Introduction: The Analytical Imperative for a Versatile Building Block

4-Chloro-2-isopropoxypyridine (CAS No. 179483-30-6; Molecular Formula: C₈H₁₀ClNO) is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of complex organic molecules. Its utility in the fields of medicinal chemistry and materials science necessitates unambiguous structural confirmation and purity assessment. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to definitively characterize this molecule.

As application scientists, we do not merely acquire data; we interpret it within a logical framework to build an irrefutable case for a molecule's identity. This document is structured to reflect that workflow, moving from the foundational confirmation of mass and elemental composition to the detailed mapping of the molecule's atomic scaffold.

Molecular Structure and Predicted Spectroscopic Signatures

Before delving into experimental data, a robust analytical approach begins with a theoretical prediction based on the known structure. This practice establishes a set of expectations, turning the analytical process into a method of hypothesis testing.

Chemical Structure:

Predicted Features:

-

Mass Spectrometry (MS): The molecular formula C₈H₁₀ClNO predicts a monoisotopic mass of approximately 171.05 Da. The presence of a single chlorine atom anticipates a characteristic isotopic pattern, with a primary molecular ion peak (M⁺) corresponding to the ³⁵Cl isotope and a secondary, less abundant peak at M+2 (³⁷Cl isotope) in a roughly 3:1 intensity ratio[1].

-

Infrared (IR) Spectroscopy: The structure contains an aromatic ring, an ether linkage, and both aromatic and aliphatic C-H bonds. Key expected vibrations include C-H stretches above and below 3000 cm⁻¹, aromatic ring stretches (C=C, C=N), a prominent C-O ether stretch, and a C-Cl bond vibration in the fingerprint region.

-

NMR Spectroscopy:

-

¹H NMR: The spectrum should reveal three distinct aromatic protons on the pyridine ring and two types of aliphatic protons from the isopropoxy group (one methine septet, one methyl doublet).

-

¹³C NMR: Eight unique carbon signals are expected: five for the pyridine ring and three for the isopropoxy substituent.

-

In-Depth Spectroscopic Analysis

This section details the interpretation of the spectroscopic data, providing the chemical logic that connects spectral features to the molecular structure.

Mass Spectrometry: Confirming Mass and Isotopic Composition

Mass spectrometry provides the most fundamental piece of evidence: the molecular weight and elemental formula. For this compound, the electron ionization (EI) mass spectrum is expected to be highly informative.

Table 1: Key Mass Spectrometry Data

| Feature | Expected m/z | Interpretation |

| Molecular Ion (M⁺) | 171 | Corresponds to the molecule with the ³⁵Cl isotope (C₈H₁₀³⁵ClNO⁺). |

| M+2 Peak | 173 | Corresponds to the molecule with the ³⁷Cl isotope (C₈H₁₀³⁷ClNO⁺). The expected ~3:1 intensity ratio to M⁺ is a definitive marker for a single chlorine atom[1]. |

| Key Fragment | 156 | Loss of a methyl group ([M-15]⁺), a common fragmentation pathway. |

| Key Fragment | 128 | Loss of the isopropyl group ([M-43]⁺), indicating a labile secondary alkyl group. |

The observation of the M⁺ and M+2 peaks in the correct ratio is the first and most critical validation point, confirming both the molecular weight and the presence of chlorine.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy acts as a rapid functional group identifier. The spectrum provides a molecular "fingerprint" and confirms the presence of the key structural components.

Table 2: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Justification |

| 3100–3000 | Medium | Aromatic C-H Stretch | Confirms the presence of the pyridine ring[2]. |

| 2980–2870 | Strong | Aliphatic C-H Stretch | Arises from the C-H bonds of the isopropoxy group[2]. |

| 1590, 1560, 1470 | Strong-Medium | C=C and C=N Ring Stretch | Characteristic vibrations of the pyridine aromatic system. |

| ~1250 | Strong | Asymmetric C-O-C Stretch | A prominent band confirming the ether linkage. |

| 700-800 | Medium | C-Cl Stretch | Indicates the presence of a chloro-substituent on the aromatic ring[3]. |

The combination of aromatic and aliphatic C-H stretches, strong pyridine ring vibrations, and a distinct C-O ether band provides a comprehensive functional group profile that aligns perfectly with the proposed structure.

NMR Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the ultimate confirmation of the molecular skeleton by mapping the connectivity of hydrogen and carbon atoms.

The proton NMR spectrum allows for the precise assignment of each hydrogen atom in the molecule based on its chemical shift, multiplicity (splitting pattern), and integration (number of protons).

Table 3: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.1 | Doublet (d) | 1H | H-6 | The proton adjacent to the ring nitrogen is typically the most deshielded. |

| ~6.8 | Doublet (d) | 1H | H-5 | Aromatic proton coupled to H-6. |

| ~6.7 | Singlet (s) | 1H | H-3 | Aromatic proton with no adjacent proton neighbors. |

| ~5.3 | Septet (sept) | 1H | O-CH(CH₃)₂ | The methine proton is split by the six equivalent methyl protons. |

| ~1.4 | Doublet (d) | 6H | O-CH(CH₃)₂ | The six equivalent methyl protons are split by the single methine proton. |

The ¹³C NMR spectrum confirms the number of unique carbon environments and their electronic nature. For this compound, eight distinct signals are expected.

Table 4: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~163 | C-2 | Carbon directly attached to two electronegative atoms (N and O), highly deshielded. |

| ~150 | C-6 | Aromatic carbon adjacent to nitrogen. |

| ~140 | C-4 | Carbon attached to chlorine, deshielded by the inductive effect. |

| ~118 | C-5 | Shielded aromatic carbon. |

| ~110 | C-3 | Shielded aromatic carbon. |

| ~72 | O-CH(CH₃)₂ | Methine carbon of the isopropoxy group. |

| ~22 | O-CH(CH₃)₂ | Methyl carbons of the isopropoxy group. |

The combined NMR data provides an unambiguous map of the molecule's proton and carbon framework, leaving no doubt as to its constitution and connectivity.

Integrated Spectroscopic Workflow for Structural Elucidation

The power of modern analytical chemistry lies not in a single technique, but in the logical integration of multiple data streams. Each method provides a piece of the puzzle, and together they form a self-validating system for structural confirmation.

Caption: Integrated workflow for the structural confirmation of this compound.

This workflow demonstrates the logical progression from fundamental properties to detailed structural information. MS and IR provide the initial, broad-stroke characterization, which is then refined and confirmed by the high-resolution data from ¹H and ¹³C NMR.

Standard Operating Protocols

To ensure data reproducibility and integrity, adherence to standardized experimental protocols is paramount.

5.1 NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire data at 298 K using a standard pulse sequence. A spectral width of 16 ppm and a relaxation delay of 1 second are typical starting points.

-

¹³C NMR Acquisition: Utilize a proton-decoupled pulse sequence to obtain singlet peaks for all carbons. A wider spectral width (e.g., 240 ppm) and a longer acquisition time are required due to the lower natural abundance of ¹³C.

5.2 IR Spectroscopy Protocol

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Application: Apply a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Acquisition: Collect the spectrum over a range of 4000–600 cm⁻¹. Co-add 16 or 32 scans to achieve a good signal-to-noise ratio.

-

Processing: Perform an automatic baseline correction and peak picking.

5.3 Mass Spectrometry Protocol

-

Instrument: A mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI).

-

Sample Introduction: For EI, use a direct insertion probe. For ESI, dissolve the sample in a suitable solvent (e.g., methanol/water) and introduce via syringe pump.

-

Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50–300).

-

Data Analysis: Analyze the resulting spectrum for the molecular ion, the M+2 isotopic peak, and characteristic fragment ions.

Conclusion

The structural elucidation of this compound is a clear example of the synergy between modern spectroscopic techniques. The characteristic M⁺/M+2 isotopic signature in the mass spectrum, the specific functional group absorptions in the IR spectrum, and the detailed connectivity map provided by ¹H and ¹³C NMR together create a comprehensive and definitive analytical fingerprint. This multi-faceted approach ensures the identity and quality of this important chemical building block, underpinning its successful application in research and development.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. C4H9Cl (CH3)2CH2Cl infrared spectrum of 1-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to 4-Chloro-2-isopropoxypyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive molecules.[1] The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. This guide provides an in-depth technical overview of 4-Chloro-2-isopropoxypyridine, a halogenated alkoxy-pyridine with potential applications in drug discovery and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document will leverage established principles of pyridine chemistry to discuss its synthesis, predict its properties, and propose potential applications.

Molecular Identification and Physicochemical Properties

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₀ClNO |

| Molecular Weight | 171.62 g/mol |

| Canonical SMILES | CC(C)OC1=NC=CC(=C1)Cl |

| Predicted LogP | ~2.5-3.0 |

| Predicted Boiling Point | ~180-200 °C |

| Predicted Solubility | Soluble in organic solvents such as ethanol, methanol, and acetone; sparingly soluble in water.[2] |

Note: Some properties are estimated based on structurally similar compounds.

Synthesis and Mechanistic Considerations

The most plausible synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) on a dichloropyridine precursor. The regioselectivity of this reaction is a critical consideration.

The Challenge of Regioselectivity in Dichloropyridine Substitution

The reaction of 2,4-dichloropyridine with a nucleophile, such as an alkoxide, presents a challenge in controlling which chlorine atom is displaced. In classical SNAr reactions, the C4 position of 2,4-dichloropyridine is generally more susceptible to nucleophilic attack.[3] This preference is attributed to the greater stabilization of the Meisenheimer intermediate, a negatively charged species formed during the reaction.[3][4] Attack at the C4 position allows for the delocalization of the negative charge onto the electronegative pyridine nitrogen, which is a more stable configuration than the intermediate formed from attack at the C2 position.[3][4]

Caption: Regioselectivity of nucleophilic attack on 2,4-dichloropyridine.

Proposed Synthetic Protocol

To synthesize the target compound, this compound, reaction conditions would need to be optimized to favor substitution at the C2 position. This might be achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which have been shown to favor the C2 position in some cases.[3] However, for an alkoxide nucleophile, a classical SNAr is more common.

A potential, albeit likely low-yielding, method would be the direct reaction of 2,4-dichloropyridine with sodium isopropoxide.

Step-by-Step Methodology:

-

Preparation of Sodium Isopropoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve sodium metal in anhydrous isopropanol with stirring. The reaction is complete when all the sodium has dissolved.

-

Nucleophilic Substitution: To the freshly prepared sodium isopropoxide solution, add a solution of 2,4-dichloropyridine in an anhydrous solvent such as THF or DMF.

-

Reaction Monitoring: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the product isomers.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product, a mixture of 2-chloro-4-isopropoxypyridine and this compound, is then purified by column chromatography on silica gel to isolate the desired this compound.

References

A Technical Guide to the Solubility and Stability of 4-Chloro-2-isopropoxypyridine for Pharmaceutical Development

Abstract

4-Chloro-2-isopropoxypyridine is a substituted pyridine derivative utilized as a key intermediate in the synthesis of pharmaceutically active compounds. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for ensuring the efficiency of synthetic routes, the quality of intermediates, and the successful development of robust drug manufacturing processes. This guide provides an in-depth analysis of the anticipated solubility and stability characteristics of this compound. In the absence of extensive public data for this specific molecule, this document focuses on the fundamental chemical principles governing its behavior and presents detailed, field-proven experimental protocols for its characterization. We outline methodologies for determining thermodynamic solubility and for conducting forced degradation studies to probe its stability under hydrolytic, oxidative, thermal, and photolytic stress. This guide is intended to equip researchers, medicinal chemists, and process development scientists with the necessary framework to generate critical data, anticipate challenges, and make informed decisions during the drug development lifecycle.

Introduction: The Role of Physicochemical Characterization

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. This compound serves as a valuable building block, offering multiple reaction sites for molecular elaboration. The success of any synthetic campaign, from lab-scale discovery to commercial manufacturing, is critically dependent on the physical and chemical properties of the intermediates involved. Properties like solubility directly influence reaction kinetics, purification strategies (crystallization, chromatography), and formulation. Similarly, chemical stability dictates acceptable storage conditions, handling procedures, and potential degradation pathways that could compromise the purity and yield of subsequent synthetic steps.

This document serves as a technical resource for professionals working with this compound. It moves beyond a simple data sheet to explain the causal relationships between molecular structure and chemical behavior. We provide not only the "what" but the "why" and "how"—why certain stability issues may arise and how to design robust experiments to rigorously define the compound's operational limits.

Core Physicochemical Properties

A foundational understanding begins with the basic molecular properties of the compound. These parameters are essential for all subsequent calculations and experimental designs.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 98420-91-8 | [1] |

| Molecular Formula | C₈H₁₀ClN | [1] |

| Molecular Weight | 155.62 g/mol | [1][2] |

| Canonical SMILES | COC(C)C1=NC=CC(=C1)Cl | [1] |

| Calculated XLogP3 | 2.6 | [1] |

The calculated XLogP3 value of 2.6 suggests that the compound is lipophilic and will likely exhibit limited aqueous solubility but good solubility in a range of organic solvents.

Solubility Profile: A Predictive and Experimental Approach

Solubility is a critical parameter that impacts reaction conditions, purification, and isolation. Based on its structure—a moderately polar chloropyridine core functionalized with a nonpolar isopropoxy group—we can predict its general solubility behavior.

Predicted Solubility Behavior

-

Aqueous Solubility : Expected to be low due to the lipophilic nature of the molecule (XLogP3 of 2.6). The pyridine nitrogen offers a site for protonation, suggesting that solubility may increase slightly in acidic aqueous solutions, although the effect may be modest.

-

Organic Solvent Solubility : Expected to be highly soluble in a wide range of common organic solvents, including chlorinated solvents (dichloromethane, chloroform), ethers (THF, diethyl ether), esters (ethyl acetate), and polar aprotic solvents (DMSO, DMF, acetonitrile). It is likely to have good solubility in alcohols like methanol and ethanol.

Experimental Protocol: Thermodynamic "Shake-Flask" Solubility Assessment

This protocol describes a self-validating system for determining the thermodynamic equilibrium solubility, a gold standard for solubility measurement. The causality behind this choice is that it measures the true equilibrium state, avoiding the misleading results from faster, kinetically-driven methods that can overestimate solubility by generating supersaturated or metastable solutions.

Objective: To determine the equilibrium solubility of this compound in a panel of relevant solvents.

Methodology:

-

Preparation : Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 1 mL) of a selected solvent (e.g., water, pH 7.4 buffer, 0.1 N HCl, methanol, acetonitrile, DMSO). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration : Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. For robust separation, centrifuge the samples at high speed (e.g., >10,000 rpm for 15 minutes).

-

Sampling & Dilution : Carefully collect an aliquot of the clear supernatant from each vial. Immediately perform a precise dilution with a suitable mobile phase or solvent to prevent precipitation and bring the concentration into the linear range of the analytical method.

-

Quantification : Analyze the diluted samples using a validated, stability-indicating HPLC-UV method (see Section 5.0). Calculate the original concentration in the supernatant by back-calculation from a standard calibration curve.

Data Presentation: The results should be summarized in a clear, comparative table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (M) |

| Water | 25 | Experimental Value | Calculated Value |

| pH 7.4 Buffer | 25 | Experimental Value | Calculated Value |

| 0.1 N HCl | 25 | Experimental Value | Calculated Value |

| Methanol | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| DMSO | 25 | Experimental Value | Calculated Value |

Stability Profile: Identifying and Mitigating Risks

Understanding the chemical stability of this compound is crucial for defining appropriate storage conditions and anticipating potential degradation products that could complicate synthesis and purification.

Potential Degradation Pathways

The structure of this compound presents two primary sites susceptible to degradation:

-

Hydrolysis of the C-Cl Bond : The chloro-substituent on the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) by water or hydroxide ions, which would yield 2-isopropoxy-4-pyridone. Studies on the hydrolysis of related chloropyridones have shown that such transformations are plausible, with reactivity influenced by the electronic nature of the ring.[3] This reaction is expected to be accelerated at basic pH.

-

Hydrolysis of the Ether Linkage : The isopropoxy group is an ether. While generally stable, ether linkages can be cleaved under harsh acidic conditions, potentially leading to the formation of 4-chloro-2-hydroxypyridine and isopropanol.

-

Photodegradation : Aromatic halides are often sensitive to UV light, which can induce homolytic cleavage of the carbon-halogen bond, leading to radical-mediated degradation pathways.

Caption: Potential hydrolytic degradation pathways for this compound.

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is the cornerstone of stability assessment. It provides critical insights into degradation pathways and helps in the development of stability-indicating analytical methods. The choice of stressors is based on the potential liabilities identified in Section 4.1.

Objective: To identify potential degradation products and primary degradation pathways for this compound under various stress conditions.

Caption: A logical workflow for conducting a forced degradation study.

Methodology:

-

Stock Solution : Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable co-solvent like acetonitrile or methanol.

-

Stress Conditions :

-

Acid Hydrolysis : Dilute the stock solution with 0.1 N HCl. Incubate at an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis : Dilute the stock solution with 0.1 N NaOH. Incubate at room temperature or a moderately elevated temperature (e.g., 40-60 °C).

-

Oxidative : Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature, protected from light.

-

Thermal : Store vials of the stock solution and of the solid compound in an oven at a high temperature (e.g., 80 °C).

-

Photolytic : Expose the stock solution to light conditions as specified in the ICH Q1B guideline (cool white fluorescent and near-ultraviolet lamps). Run a dark control in parallel.

-

-

Time Points : Sample each condition at appropriate time points (e.g., 0, 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation.

-

Sample Preparation : Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for HPLC analysis.

-

Analysis : Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method coupled with a photodiode array (PDA) detector and a mass spectrometer (LC-MS).

Analytical Methodology for Stability Assessment

The development of a robust, stability-indicating analytical method is essential for accurately quantifying the parent compound and separating it from all potential degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice.[4]

Causality of Method Choice : A reverse-phase HPLC method is chosen due to the compound's lipophilic nature. A C18 column provides excellent retention and separation for such molecules. The use of a PDA detector is critical for peak purity analysis, ensuring that the parent peak is not co-eluting with a degradant. Coupling with a Mass Spectrometer (LC-MS) is invaluable for the structural elucidation of unknown degradation products by providing molecular weight information.[4][5]

Example HPLC Method Parameters:

| Parameter | Recommended Condition | Rationale |

| Column | C18, 2.1 x 100 mm, 1.8 µm | High efficiency and good retention for a lipophilic molecule. |

| Mobile Phase A | 0.1% Formic Acid in Water | Volatile acidifier, good for MS compatibility. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with good UV transparency. |

| Gradient | 10% to 95% B over 10 min | A broad gradient to ensure elution of the parent and potential degradants. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Ensures reproducible retention times. |

| Detection | UV at 270 nm (or optimal λ) | Wavelength chosen based on the UV spectrum of the chromophore. |

| Injection Vol. | 2 µL | Standard volume to avoid column overload. |

Practical Recommendations for Handling and Storage

Based on the predicted stability profile, the following handling and storage procedures are recommended to maintain the integrity of this compound:

-

Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Protect from direct sunlight and heat sources to mitigate potential photolytic and thermal degradation.[6]

-

Incompatibilities : Keep away from strong oxidizing agents, strong acids, and strong bases to prevent chemical degradation.[7][8]

-

Handling : Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid skin and eye contact.

Conclusion

While specific experimental data for this compound is limited in public literature, a robust scientific framework allows for the prediction of its solubility and stability profiles. The compound is anticipated to be a lipophilic molecule with good solubility in organic solvents and limited aqueous solubility. Its primary stability liabilities likely involve hydrolysis of the chloro-substituent under basic conditions and potential cleavage of the ether linkage under strong acid. It may also exhibit sensitivity to light.

The experimental protocols detailed in this guide provide a clear and scientifically sound pathway for researchers to generate the precise data needed for their specific applications. By employing these standardized methods for solubility and stability testing, development teams can build a comprehensive understanding of this critical intermediate, enabling robust process development, ensuring material quality, and accelerating the path to new therapeutic innovations.

References

- 1. 4-Chloro-2-isopropylpyridine | C8H10ClN | CID 13498001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 98420-91-8 | 4-Chloro-2-isopropylpyridine - Moldb [moldb.com]

- 3. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. kishida.co.jp [kishida.co.jp]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 4-Chloro-2-isopropoxypyridine: Synthesis, Commercial Availability, and Applications in Drug Discovery

This guide provides an in-depth technical overview of 4-Chloro-2-isopropoxypyridine, a valuable heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will explore its chemical properties, a reliable synthesis protocol, current commercial availability, and its strategic applications in the design of novel therapeutics, all grounded in scientific principles and practical insights.

Introduction: The Strategic Value of Substituted Pyridines

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, recognized as "privileged structures" due to their ability to interact with a wide range of biological targets.[1][2] The strategic placement of various functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug candidates.[3] The subject of this guide, this compound, is a bifunctional building block that offers medicinal chemists a versatile platform for structural elaboration and the exploration of structure-activity relationships (SAR).

The presence of a chlorine atom at the 4-position provides a reactive handle for nucleophilic aromatic substitution or cross-coupling reactions, enabling the introduction of diverse molecular fragments. Simultaneously, the isopropoxy group at the 2-position can modulate the electronic properties of the pyridine ring and influence binding interactions with target proteins. This dual functionality makes this compound a compelling starting material for the synthesis of novel compounds with potential therapeutic applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 98420-91-8 | [4] |

| Molecular Formula | C₈H₁₀ClN | [4] |

| Molecular Weight | 155.62 g/mol | [4] |

| IUPAC Name | 4-chloro-2-(propan-2-yloxy)pyridine | [4] |

| Appearance | Solid or liquid | [5] |

| Purity | Typically ≥95% | [5][6] |

| Storage | Inert atmosphere, 2-8°C | [5] |

Commercial Availability

This compound is commercially available from various chemical suppliers, facilitating its use in research and development. The typical purity offered is ≥95%.

| Supplier | Purity | Notes |

| BLD Pharm | 95% | Available for research use.[7] |

| Parchem | Not specified | Specialty chemical supplier.[8] |

| ChemicalBook | 95% | Multiple suppliers listed.[9] |

| Moldb | 97% | Research chemicals supplier.[6] |

It is advisable to request a certificate of analysis (CoA) from the supplier to confirm the purity and identity of the material before use.

Synthesis of this compound

The most logical and efficient synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction on 2,4-dichloropyridine. In this reaction, the isopropoxide anion acts as the nucleophile, displacing one of the chlorine atoms on the pyridine ring.

Rationale for Regioselectivity

Nucleophilic attack on 2,4-dichloropyridine preferentially occurs at the 4-position. This regioselectivity is governed by the stability of the intermediate Meisenheimer complex. Attack at the 4-position allows for the delocalization of the negative charge onto the electronegative nitrogen atom of the pyridine ring, which is a more stable arrangement compared to the intermediate formed from attack at the 2-position.[10]

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of 4-alkoxypyridines.[11]

Materials:

-

2,4-Dichloropyridine

-

Isopropanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Isopropoxide: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous isopropanol (1.2 equivalents) and anhydrous DMF. Cool the solution in an ice bath.

-

Addition of Sodium Hydride: Carefully add sodium hydride (1.1 equivalents) portion-wise to the cooled isopropanol solution. Stir the mixture at 0°C for 30 minutes to allow for the formation of sodium isopropoxide.

-

Reaction with 2,4-Dichloropyridine: Slowly add a solution of 2,4-dichloropyridine (1.0 equivalent) in anhydrous DMF to the sodium isopropoxide solution at 0°C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure this compound.

Applications in Drug Discovery

The 4-chloro-2-alkoxypyridine scaffold is a valuable pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors.[12] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[13]

The chlorine atom at the 4-position serves as a key attachment point for introducing various functionalities that can interact with the hinge region of the kinase ATP-binding pocket. The 2-alkoxy group can be tailored to occupy hydrophobic pockets and contribute to the overall binding affinity and selectivity of the inhibitor.

While specific examples naming this compound are not abundant in publicly available literature, the strategic importance of the broader class of 4-chloro-2-alkoxypyridines and pyrimidines is evident in numerous patents for kinase inhibitors.[14][15][16] Researchers can leverage this building block to synthesize libraries of compounds for screening against various kinase targets.

References

- 1. acdlabs.com [acdlabs.com]

- 2. mdpi.com [mdpi.com]

- 3. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Chloro-2-isopropylpyridine | C8H10ClN | CID 13498001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chloro-2-isopropylpyridine | 98420-91-8 [sigmaaldrich.cn]

- 6. 98420-91-8 | 4-Chloro-2-isopropylpyridine - Moldb [moldb.com]

- 7. 98420-91-8|4-Chloro-2-isopropylpyridine|BLD Pharm [bldpharm.com]

- 8. parchem.com [parchem.com]

- 9. 4-CHLORO-2-ISOPROPYLPYRIDINE suppliers & manufacturers in China [m.chemicalbook.com]

- 10. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of 2-(4-pyridyl)-benzimidazoles as PKN2 chemical tools to probe cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ALK inhibitors of bis-ortho-alkoxy-para-piperazinesubstituted-pyrimidines and -triazines for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Potential applications of "4-Chloro-2-isopropoxypyridine" in organic synthesis

An In-depth Technical Guide to the Synthetic Applications of 4-Chloro-2-isopropoxypyridine

Abstract

This compound is a strategically substituted heterocyclic compound that serves as a versatile building block in modern organic synthesis. Its unique electronic and steric profile, characterized by an electron-donating isopropoxy group at the C2 position and a reactive chloro leaving group at the C4 position, enables a wide range of regioselective transformations. This guide provides an in-depth exploration of its core applications, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. We will delve into the mechanistic underpinnings of these reactions, present field-proven experimental protocols, and offer insights into optimizing reaction conditions for the synthesis of complex molecular architectures relevant to the pharmaceutical and materials science industries.

Introduction: The Strategic Value of this compound

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The ability to selectively functionalize this ring system is therefore of paramount importance. This compound, with the chemical formula C₈H₁₀ClNO, presents a compelling platform for synthetic chemists.

| Property | Value |

| Molecular Formula | C₈H₁₀ClNO |

| Molecular Weight | 171.62 g/mol |

| IUPAC Name | 4-chloro-2-isopropoxy-pyridine |

| CAS Number | 1801748-35-9 |

The key to its utility lies in the orthogonal reactivity of its substituents. The chlorine atom at the C4 position is an excellent leaving group, poised for displacement via cross-coupling or nucleophilic aromatic substitution (SₙAr). The nitrogen atom within the pyridine ring is inherently electron-withdrawing, which significantly activates the C2 and C4 positions towards nucleophilic attack.[1][2] This activation is crucial for facilitating reactions that would be sluggish on a corresponding benzene ring. Concurrently, the 2-isopropoxy group is a stable, moderately electron-donating ether that can modulate the electronic properties of the ring and provide steric influence, often remaining intact throughout synthetic sequences to become an integral part of the final target molecule.

Palladium-Catalyzed Cross-Coupling: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an ideal substrate for these transformations. The primary challenge with chloro-heteroarenes is that the C-Cl bond is stronger than its C-Br and C-I counterparts, making the initial oxidative addition step—often the rate-limiting step—more difficult.[3] Success hinges on the judicious selection of a highly active catalyst system, typically involving a palladium source and a specialized, bulky, electron-rich phosphine ligand.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most robust methods for creating C(sp²)-C(sp²) bonds. For a substrate like this compound, this allows for the direct installation of aryl, heteroaryl, or vinyl groups at the C4 position.

Causality of Experimental Choices: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by transmetalation with a boronate complex (formed by the reaction of the organoboron reagent with a base), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[4][5] The choice of a bulky, electron-rich ligand (e.g., P(t-Bu)₃, XPhos) is critical; it accelerates both the oxidative addition to the less reactive C-Cl bond and the final reductive elimination step.[4][6] A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[4]

References

A Guide to 4-Chloro-2-isopropoxypyridine: Synthesis, Reactivity, and Analog Development for Modern Drug Discovery

Introduction: The Privileged Pyridine Scaffold in Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle, stands as a cornerstone in the architecture of modern pharmaceuticals. Its unique electronic properties, capacity for hydrogen bonding, and structural versatility have cemented its status as a "privileged scaffold"—a molecular framework that can bind to a wide range of biological targets. The strategic functionalization of the pyridine core allows medicinal chemists to meticulously modulate a molecule's physicochemical properties, target affinity, and pharmacokinetic profile.

Within this vast chemical space, chloro-substituted pyridines are of particular importance. The incorporation of a chlorine atom is a well-established strategy in drug design, often enhancing metabolic stability, improving membrane permeability, and providing a key vector for further chemical modification.[1][2] More than 250 FDA-approved drugs contain chlorine, highlighting its critical role in the pharmaceutical industry.[1] This guide focuses on a specific, highly versatile building block: 4-Chloro-2-isopropoxypyridine . The presence of a chloro group at the 4-position and an isopropoxy group at the 2-position creates a unique electronic and steric environment, making it an invaluable intermediate for the synthesis of diverse compound libraries aimed at complex biological targets.

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It will detail the synthesis of the this compound core, explore its chemical reactivity, provide validated protocols for its use, and discuss the structure-activity relationships (SAR) of its analogs.

Synthesis of the this compound Core

The most practical and convergent approach to this compound begins with a readily available precursor, 2,4-dichloropyridine. The synthesis hinges on a regioselective nucleophilic aromatic substitution (SNAr) reaction.

The rationale for this pathway is rooted in the inherent reactivity of the pyridine ring. The electron-withdrawing nitrogen atom depletes electron density at the C2 and C4 positions (ortho and para), making them susceptible to attack by nucleophiles.[3][4] In 2,4-dichloropyridine, both positions are activated. However, the C2 position typically exhibits greater reactivity toward nucleophilic attack, allowing for selective functionalization under controlled conditions.[5]

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

"4-Chloro-2-isopropoxypyridine" in Suzuki-Miyaura cross-coupling reactions

An In-Depth Guide to the Application of 4-Chloro-2-isopropoxypyridine in Suzuki-Miyaura Cross-Coupling Reactions

Introduction: The Strategic Value of Substituted Pyridines

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl and heterobiaryl structures, which are core motifs in a vast array of functional materials and biologically active compounds.[4][5]

Within the landscape of medicinal chemistry, pyridine derivatives are of paramount importance, appearing in numerous FDA-approved drugs and clinical candidates.[6][7][8] Their unique electronic properties, ability to act as hydrogen bond acceptors, and metabolic stability make them privileged scaffolds in drug design.[8][9] this compound is a particularly valuable building block for accessing novel 4-substituted pyridine libraries. The chlorine atom at the C4 position serves as a reactive handle for cross-coupling, while the 2-isopropoxy group modulates the electronic character and physicochemical properties of the resulting molecule, often enhancing solubility and metabolic resistance.

However, the use of heteroaryl chlorides like this compound presents a distinct set of challenges compared to their more reactive bromide or iodide counterparts. The inherent strength of the C-Cl bond necessitates the use of highly active, specialized catalyst systems to achieve efficient transformation.[10][11] This guide provides a detailed exploration of the mechanistic principles, practical considerations, and robust protocols for successfully employing this compound in Suzuki-Miyaura cross-coupling reactions.

Mechanistic Insights: Overcoming the Challenge of C-Cl Bond Activation

The efficacy of the Suzuki-Miyaura reaction hinges on a well-orchestrated catalytic cycle involving a palladium catalyst.[1][12] Understanding this cycle is crucial for troubleshooting and optimizing reactions with less reactive electrophiles like this compound.

The cycle comprises three fundamental steps:

-

Oxidative Addition: This is the initial and often rate-determining step, especially for aryl chlorides.[13] The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. The high strength of the C-Cl bond presents a significant activation barrier. To overcome this, highly electron-rich and sterically bulky phosphine ligands are essential. These ligands increase the electron density on the palladium center, promoting its insertion into the C-Cl bond.[11][13]

-

Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex (a boronate).[1][13][14] The choice of base and solvent is critical to ensure efficient formation of the boronate and its subsequent transfer to the palladium complex.[15]

-

Reductive Elimination: This is the final, product-forming step. The two organic groups on the palladium(II) center couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[12][16] This step is typically fast and irreversible.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling of this compound.

Application Notes: A Scientist's Guide to Reaction Optimization

Achieving high yields and clean conversions with this compound requires careful selection of reaction parameters. The following principles provide a framework for rational reaction design.

Pillar 1: Catalyst and Ligand Selection (The "Engine" of the Reaction)

This is the most critical factor for activating C-Cl bonds. Standard catalysts like Pd(PPh₃)₄ often fail or give low yields.[11] Success hinges on using modern, highly active catalyst systems.

-

Rationale: Bulky, electron-donating phosphine ligands are required. The steric bulk promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, while the electron-donating character enhances the oxidative addition step.[11][17]

-

Recommended Systems:

-

Buchwald Ligands: Ligands such as XPhos, SPhos, and RuPhos, when combined with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are highly effective for coupling heteroaryl chlorides.[18]

-

Pre-formed Catalysts: Air-stable palladium pre-catalysts, such as XPhos Pd G2/G3 or Pd(Amphos)₂Cl₂, offer convenience and reproducibility, as they are designed to generate the active Pd(0) species reliably.[10][19]

-

Pillar 2: The Choice of Base (The "Ignition")

The base's primary role is to activate the boronic acid for transmetalation.[13][14] Its strength and solubility can significantly impact the reaction rate.

-

Rationale: A stronger base can lead to a higher concentration of the active boronate species, accelerating the transmetalation step. The choice must be balanced to avoid side reactions like substrate or product decomposition.

-

Recommended Bases:

-

Potassium Phosphate (K₃PO₄): Often the base of choice for challenging couplings, including those involving heteroaryl chlorides. It is sufficiently strong and works well in common solvent systems.[17]

-

Carbonates (K₂CO₃, Cs₂CO₃): Potassium carbonate is a standard, cost-effective choice.[10] Cesium carbonate is more expensive but can be more effective in difficult cases due to its higher solubility and basicity.

-

Pillar 3: The Solvent System (The "Environment")

The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions.

-

Rationale: Aprotic polar solvents are generally preferred. The addition of a small amount of water is often beneficial, as it can help dissolve the inorganic base and facilitate the key transmetalation step.[12][14]

-

Recommended Solvents:

-

Ethers: 1,4-Dioxane or Tetrahydrofuran (THF) are commonly used, often with 10-20% water.[20]

-

Aromatics: Toluene is another effective solvent, particularly for reactions run at higher temperatures.

-

The choice of solvent can sometimes influence selectivity in more complex molecules, but for this substrate, the above are standard starting points.[21]

-

Data Summary: Typical Reaction Conditions

The following table summarizes common conditions for the Suzuki-Miyaura coupling of heteroaryl chlorides, providing a validated starting point for optimization.

| Parameter | Recommended Conditions | Rationale & Causality |

| Palladium Source | Pd(OAc)₂ (1-2 mol%), Pd₂(dba)₃ (1-2 mol%) | Standard, reliable Pd(0) or Pd(II) precursors that form the active catalyst in situ with a ligand.[12] |

| Ligand | XPhos, SPhos (2-4 mol%) | Bulky, electron-rich monophosphine ligands essential for facilitating the rate-limiting oxidative addition of the C-Cl bond.[18] |

| Pre-catalyst | XPhos Pd G2/G3 (1-2 mol%) | Air-stable and convenient; ensures reliable generation of the active Pd(0)L₁ species.[19] |

| Base | K₃PO₄, K₂CO₃ (2-3 equivalents) | Activates the boronic acid for transmetalation. K₃PO₄ is often superior for less reactive chlorides.[15][17] |

| Solvent | 1,4-Dioxane/H₂O (e.g., 5:1), Toluene | Aprotic solvents that are stable at elevated temperatures. Water aids in dissolving the base.[12][20] |

| Temperature | 80 - 110 °C | Higher temperatures are needed to provide sufficient energy to overcome the activation barrier for C-Cl oxidative addition.[16] |

| Boronic Acid | Aryl- or Heteroaryl-B(OH)₂ (1.1-1.5 eq.) | The nucleophilic partner. A slight excess ensures complete consumption of the limiting halide.[22] |

Experimental Protocols: From Flask to Product

This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials and Equipment:

-

Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon) manifold

-

Standard laboratory glassware

-

Heating mantle or oil bath with temperature control

-

TLC plates or LC-MS for reaction monitoring

Reagents:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

XPhos (0.04 eq)

-

Potassium phosphate (K₃PO₄) (2.0 eq)

-

Degassed 1,4-Dioxane and Water (e.g., 5:1 mixture)

Procedure:

-

Flask Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, potassium phosphate, Pd(OAc)₂, and the XPhos ligand.[16]

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.

-

Heating and Monitoring: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).[16]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.[16]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired 4-aryl-2-isopropoxypyridine product.[10][22]

Conclusion: A Gateway to Novel Chemical Matter

The Suzuki-Miyaura coupling of this compound is a powerful and reliable method for synthesizing valuable 4-substituted pyridine derivatives. While the lower reactivity of the chloride poses a challenge, it is readily overcome by the rational application of modern catalyst systems featuring bulky, electron-rich phosphine ligands. By carefully controlling the choice of catalyst, base, and solvent, researchers in drug discovery and materials science can efficiently access a diverse range of novel molecular architectures, paving the way for the development of next-generation therapeutics and functional materials.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. old.rrjournals.com [old.rrjournals.com]

- 4. organicreactions.org [organicreactions.org]

- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (PDF) A Review on the Medicinal Importance of Pyridine Derivatives (2015) | Ataf Ali Altaf | 203 Citations [scispace.com]

- 7. Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review | AVESİS [avesis.gazi.edu.tr]

- 8. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. uwindsor.ca [uwindsor.ca]

- 12. Yoneda Labs [yonedalabs.com]

- 13. m.youtube.com [m.youtube.com]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Room‐Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosylates [ouci.dntb.gov.ua]

- 19. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 22. rsc.org [rsc.org]

Application Notes & Protocols: Buchwald-Hartwig Amination of 4-Chloro-2-isopropoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthesis of Substituted Aminopyridines

The 2-aminopyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of clinically significant pharmaceuticals. Its synthesis, however, is not always straightforward. The Buchwald-Hartwig amination has emerged as a transformative tool for constructing C–N bonds, offering a versatile and efficient alternative to traditional methods like nucleophilic aromatic substitution (SNAr) or Ullmann condensation, which often require harsh conditions and have limited substrate scope.[1][2] This application note provides a detailed guide to the palladium-catalyzed Buchwald-Hartwig amination of 4-chloro-2-isopropoxypyridine, a representative electron-rich heteroaromatic chloride. We will delve into the mechanistic underpinnings of the reaction, offer a rationale for the selection of catalysts and reagents, and provide a robust, step-by-step protocol for its successful execution in a laboratory setting.

The Challenge of Heteroaromatic Chlorides

While the Buchwald-Hartwig amination has a broad scope, heteroaromatic chlorides like this compound present unique challenges.[3] The chlorine atom is less reactive towards oxidative addition to the palladium(0) catalyst compared to its bromide or iodide counterparts.[4] Furthermore, the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity.[5] Overcoming these hurdles requires a carefully selected catalytic system, typically involving a sterically hindered and electron-rich phosphine ligand. These ligands promote the formation of a monoligated palladium species, which is more reactive in the crucial oxidative addition step and can enhance the rate of reductive elimination to form the desired product.[1][6]

The Catalytic Cycle: A Mechanistic Overview